N-(1H-indol-6-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide
CAS No.:
Cat. No.: VC14755051
Molecular Formula: C20H18N4O2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4O2 |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-(1H-indol-6-yl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |
| Standard InChI | InChI=1S/C20H18N4O2/c1-24-18-5-3-2-4-15(18)23-16(20(24)26)8-9-19(25)22-14-7-6-13-10-11-21-17(13)12-14/h2-7,10-12,21H,8-9H2,1H3,(H,22,25) |
| Standard InChI Key | WBYAHRARNZSGGZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Introduction
The compound "N-(1H-indol-6-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide" belongs to a class of heterocyclic organic molecules. It combines two biologically significant moieties:
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Indole Group: A bicyclic structure containing a benzene ring fused to a pyrrole ring.
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Quinoxaline Derivative: A nitrogen-containing aromatic bicyclic system with potential biological activity.
These structural features suggest that the compound may exhibit diverse pharmacological properties, such as antimicrobial, anticancer, or enzyme inhibitory activities.
Chemical Formula and Molecular Weight
The molecular formula and weight can be deduced from its name:
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Formula: C20H18N4O2
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Molecular Weight: Approximately 346.39 g/mol
Functional Groups
The compound contains:
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An indole group at the 6th position.
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A quinoxaline derivative with a methyl group and a ketone functionality.
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A propanamide linker connecting the two moieties.
Potential Reactivity
The presence of amide and ketone groups suggests potential for hydrogen bonding, which could influence solubility and reactivity in biological systems.
Synthesis Pathways
While specific synthesis details are unavailable for this compound, similar compounds are often synthesized via:
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Condensation Reactions: Combining indole derivatives with quinoxaline precursors.
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Amidation: Coupling carboxylic acid derivatives with amines.
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Catalysis: Using metal catalysts or organocatalysts to facilitate reactions.
Hypothetical Activities
Given its structure:
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Indole Derivatives: Known for anticancer, antimicrobial, and anti-inflammatory properties.
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Quinoxaline Derivatives: Often exhibit cytotoxicity against cancer cells and antimicrobial activity.
Potential Applications
The compound may serve as:
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A lead molecule in drug discovery for cancer or infectious diseases.
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A probe in biochemical assays targeting enzymes or receptors.
Analytical Characterization
To confirm its structure and purity, the following techniques are typically used:
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NMR Spectroscopy: For identifying hydrogen and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight.
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Infrared (IR) Spectroscopy: To detect functional groups like amides and ketones.
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X-ray Crystallography: For precise structural determination.
Hypothetical Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume